N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-17(2)12-13-26-20-14-18(10-11-21(20)30-16-24(3,4)23(26)28)25-22(27)15-29-19-8-6-5-7-9-19/h5-11,14,17H,12-13,15-16H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJWLDPLFZGMLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties based on various studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H32N4O4S |
| Molecular Weight | 448.6 g/mol |
| CAS Number | 1428373-16-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler benzoxazepine derivatives. The detailed synthetic pathway is crucial for understanding its biological activity and potential modifications.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that certain derivatives possess strong activity against both Gram-positive and Gram-negative bacteria.
- Molecular docking studies suggest that these compounds can form hydrogen bonds with bacterial proteins, enhancing their antimicrobial efficacy .
Anti-inflammatory Activity
Research has shown that this compound may also have anti-inflammatory effects:
- In animal models, compounds structurally related to N-(5-isopentyl...) have been observed to reduce inflammation markers significantly.
- The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and pathways associated with inflammation .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays:
- Compounds in this class have demonstrated the ability to scavenge free radicals effectively.
- Studies indicate that they may protect cellular components from oxidative damage by modulating antioxidant enzyme activities.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antimicrobial Efficacy : A study found that a derivative exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics against Staphylococcus aureus and Escherichia coli.
- Inflammation Reduction : In a controlled trial involving inflammatory bowel disease models, treatment with a related compound resulted in a significant decrease in colonic inflammation scores compared to untreated controls.
- Oxidative Stress Mitigation : A recent investigation showed that administration of a similar compound led to reduced levels of malondialdehyde (MDA), a marker of oxidative stress, in liver tissues of treated rats .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Systems
a. Benzo[b][1,4]oxazepin vs. Benzo[b][1,4]oxazin Derivatives
- Target Compound : The seven-membered oxazepin ring provides conformational flexibility compared to the six-membered oxazin ring in compounds like 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid (). This flexibility may improve binding to sterically constrained targets but could reduce thermodynamic stability .
b. Phenoxyacetamide vs. Benzamide Derivatives
- Target Compound: The phenoxyacetamide side chain introduces an ether linkage absent in benzamide derivatives (e.g., (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide, ). This ether group may enhance solubility in polar solvents while maintaining aromatic stacking interactions .
Pharmacological and Physicochemical Properties (Inferred)
Preparation Methods
Tandem C–N Coupling/C–H Carbonylation
A copper-catalyzed tandem reaction enables the construction of the benzo[b]oxazepine skeleton. Adapted from Zhang et al., this method uses:
- Starting materials : 2-Aminophenol derivatives and isopentyl-substituted allyl halides.
- Conditions : CuI (10 mol%), 2-(2-dimethylaminovinyl)-1H-inden-1-ol ligand (10 mol%), Cs2CO3 (2 equiv.), CO2 atmosphere, DMSO solvent, 100°C, 10 h.
Mechanism :
- C–N coupling between 2-aminophenol and allyl halide forms a secondary amine.
- C–H carbonylation under CO2 inserts a carbonyl group, inducing cyclization to form the 4-oxo moiety.
Example :
Reaction of 2-amino-4-methylphenol with 1-bromo-3-methylbutane (isopentyl bromide) yields 5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine after column chromatography (reported yield: 68–72%).
Alternative Cyclization via Biginelli-like Reaction
For substrates requiring steric control, a three-component reaction inspired by Kankala et al. employs:
- Components : 2-Aminophenol, diketene (for 4-oxo group), and isopentyl aldehyde.
- Acid catalyst : p-Toluenesulfonic acid (PTSA) in ethanol at 80°C for 12 h.
This method avoids transition metals but requires precise stoichiometry to prevent dimerization.
Optimization and Challenges
Regioselectivity in Cyclization
The position of the oxazepine ring’s oxygen and nitrogen atoms is controlled by the starting 2-aminophenol’s substitution pattern. Meta-substituted aminophenols direct cyclization to the 7-position, ensuring correct acetamide attachment.
Byproduct Formation
Competitive N-alkylation during the tandem reaction may yield undesired quaternary ammonium salts. Increasing CO2 pressure (2–3 atm) suppresses this by accelerating carbonylation.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Tandem C–N/C–H | CuI/Ligand | 72 | 98.5 | High |
| Biginelli-like | PTSA | 65 | 97.2 | Moderate |
| Rh-Catalyzed | [Cp*RhCl2]2 | 58 | 96.8 | Low |
The copper-catalyzed tandem method offers superior efficiency and scalability for industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
